molecular formula C21H18N4O4 B2925606 N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326868-79-4

N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No.: B2925606
CAS No.: 1326868-79-4
M. Wt: 390.399
InChI Key: HZHNMZULLLEHQF-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide features a complex heterocyclic architecture. Its structure includes:

  • A 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group.
  • A 2-oxopyridin-1(2H)-yl moiety linked to the acetamide backbone.
  • A furan-2-ylmethyl group as the N-substituent of the acetamide.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-14-4-2-5-15(10-14)20-23-21(29-24-20)16-7-8-19(27)25(12-16)13-18(26)22-11-17-6-3-9-28-17/h2-10,12H,11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHNMZULLLEHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a furan ring, an oxadiazole moiety, and a pyridine derivative, which contribute to its biological activity. The molecular formula is C22H19N3O4C_{22}H_{19}N_{3}O_{4} with a molecular weight of 389.4 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
  • Introduction of the Furan Moiety : The furan ring is introduced via Friedel-Crafts acylation reactions.
  • Coupling Reactions : The final step involves the formation of an amide bond between the oxadiazole and furan intermediates using coupling reagents like EDCI or DCC in the presence of a base.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

Studies have demonstrated that oxadiazole derivatives possess notable antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell wall synthesis or inhibition of essential enzymes . For example, certain oxadiazole analogues have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties using models such as carrageenan-induced paw edema in rodents. Results indicated a significant reduction in inflammation at specific doses .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can interact with enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The furan ring may enhance binding affinity to specific receptors or proteins involved in signaling pathways associated with cancer or inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study by Kundu et al. (2018) reported that specific derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Activity : Research conducted by Nazir et al. (2018) showed that oxadiazole derivatives exhibited MIC values against various bacterial strains comparable to standard antibiotics .
  • Anti-inflammatory Research : Wagle et al. (2008) demonstrated that certain analogues significantly reduced inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Role of Heterocycles

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole in the target compound offers metabolic stability compared to 1,3,4-oxadiazoles, which are prone to ring-opening reactions .
  • Triazole vs. Oxadiazole : Triazole-based acetamides exhibit anti-exudative activity via cyclooxygenase (COX) inhibition , whereas oxadiazoles may target alternative pathways (e.g., NF-κB).

Substituent Effects

  • 3-Methylphenyl Group : Electron-donating methyl groups enhance membrane permeability and target binding compared to polar substituents (e.g., methoxy or nitro) .
  • Furan-2-ylmethyl : The furan ring contributes to π-π stacking interactions with aromatic residues in enzyme active sites, as seen in triazole analogs .

Pharmacological Potential

  • Anti-Inflammatory Activity : Structural similarities to triazole-acetamides (e.g., ) suggest the target compound may inhibit prostaglandin synthesis or leukocyte migration.
  • Antiproliferative Activity: Hydroxyacetamide derivatives with oxazolone cores show cytotoxic effects ; the target’s pyridinone moiety may confer similar properties.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₀H₁₈N₄O₄ 394.39 1,2,4-oxadiazole, pyridinone
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide C₁₀H₁₀N₆O₂S 286.29 Triazole, sulfanyl, acetamide
N-(2,4,6-trimethylphenyl)acetamide C₂₃H₂₂N₄O₂S 418.51 Triazole, trimethylphenyl

Table 2: Anti-Exudative Activity of Triazole Analogs (10 mg/kg)

Compound ID Inhibition of Exudate Volume (%) Reference (Diclofenac Sodium = 100%)
3.1 72.3 85.4
3.5 68.9 82.1
3.12 81.5 94.2

Q & A

Q. What are the key synthetic methodologies for preparing N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide?

Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the oxadiazole ring via cyclization of substituted amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using pyridine/Zeolite catalysts) .
  • Step 2 : Alkylation of the pyridinone core with chloroacetamide derivatives in the presence of KOH or triethylamine .
  • Step 3 : Final coupling of the furan-methyl acetamide moiety via nucleophilic substitution or condensation reactions .
    Critical Parameters : Reaction temperature (150°C for oxadiazole formation), catalyst choice (Zeolite vs. triethylamine), and purification via ethanol recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

Technique Purpose Example Data
NMR Spectroscopy Confirm molecular structure and substituents1H^1H: δ 7.8–8.2 (oxadiazole H); 13C^{13}C: C=O at ~170 ppm
HPLC Purity assessment (>95%)Retention time: 12.3 min (C18 column)
FTIR Functional group verificationPeaks at 1650 cm1^{-1} (amide C=O), 1250 cm1^{-1} (oxadiazole)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antiproliferative activity in this compound?

Answer: Key SAR findings:

  • Oxadiazole Substitution : The 3-methylphenyl group enhances lipophilicity and cellular uptake, critical for antiproliferative effects against cancer cell lines (IC50_{50} < 10 µM) .
  • Furan-Methyl Acetamide : Modulating this moiety improves metabolic stability; replacing furan with thiophene reduces activity by 40% .
  • Pyridinone Core : Oxidation at the 2-position is essential for hydrogen bonding with kinase targets (e.g., EGFR) .
    Methodology : Use combinatorial libraries with varied aryl/heteroaryl substituents and evaluate cytotoxicity via MTT assays .

Q. How can contradictory data in catalytic conditions for oxadiazole synthesis be resolved?

Answer: Contradictions arise in catalyst choice (pyridine/Zeolite vs. triethylamine) and reaction time (4–5 hours vs. 8 hours):

  • Resolution Strategy :
    • Conduct DOE (Design of Experiments) to optimize yield vs. time.
    • Compare purity profiles (HPLC) and byproduct formation under each condition .
    • Prioritize Zeolite catalysts for scalability (reusable, lower waste) .

Q. What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Simulate binding to COX-2 or EGFR using AutoDock Vina; the oxadiazole ring shows π-π stacking with Phe residues .
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE = 4.2 eV) to assess redox stability and electron transport properties .
  • MESP Mapping : Identify electrophilic regions (amide carbonyl) for nucleophilic attack in prodrug design .

Methodological Challenges

Q. How to address low yields in the alkylation step of the pyridinone core?

Answer:

  • Cause : Steric hindrance from the 3-methylphenyl group.
  • Solutions :
    • Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .
    • Switch to microwave-assisted synthesis (30% yield improvement at 100°C/20 min) .

Q. What in vivo models are suitable for evaluating anti-exudative activity?

Answer:

  • Rat Carrageenan-Induced Paw Edema : Measure volume reduction (%) at 50 mg/kg dose .
  • Histopathological Analysis : Assess neutrophil infiltration and cytokine (IL-6/TNF-α) levels post-treatment .

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